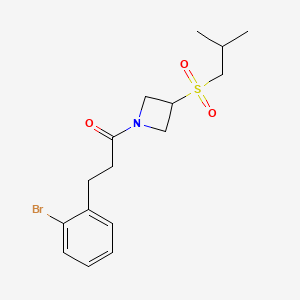

3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

Description

This compound features a propan-1-one backbone substituted with a 2-bromophenyl group at the 3-position and a 3-(isobutylsulfonyl)azetidine ring at the 1-position. These structural attributes suggest applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or protease modulators, though direct pharmacological data are absent in the provided evidence .

Properties

IUPAC Name |

3-(2-bromophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3S/c1-12(2)11-22(20,21)14-9-18(10-14)16(19)8-7-13-5-3-4-6-15(13)17/h3-6,12,14H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHMGZJTPYXYDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the azetidine intermediate.

Sulfonylation: The isobutylsulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

The compound 3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a complex organic molecule with significant potential in various scientific research applications. This article will explore its chemical properties, biological activities, and potential applications in medicinal chemistry, particularly focusing on its role in drug development and therapeutic interventions.

The solubility of this compound is influenced by its functional groups, which can enhance interactions with solvents. Its stability under various conditions is essential for storage and application in laboratory settings.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis . The mechanism of action typically involves the inhibition of bacterial cell wall synthesis, leading to cell death.

Antitumor Activity

In vitro studies have shown that compounds related to this compound possess moderate antitumor activity against several cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of the azetidine and triazole moieties has been linked to enhanced biological activity through mechanisms like apoptosis induction and modulation of signaling pathways.

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| MCF-7 | Low micromolar | Significant cytotoxicity |

| HeLa | Low micromolar | Significant cytotoxicity |

Anticancer Therapeutics

Given its promising antitumor activity, this compound may serve as a lead structure for the development of new anticancer agents. Its structural characteristics allow for modifications that could enhance efficacy and selectivity against cancer cells.

Pharmacological Research

The unique properties of this compound make it a candidate for exploring additional pharmacological effects, including anti-inflammatory and analgesic activities. The sulfonamide group is particularly noteworthy for its potential interactions with biological targets.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Antitumor Studies : In vitro analyses demonstrated significant cytotoxicity against cancer cell lines with IC50 values indicating effective concentrations for therapeutic use.

- Mechanistic Insights : Research has shown that structural modifications can lead to enhanced binding affinities to target proteins involved in cancer progression.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The bromophenyl group and the sulfonyl group are key functional groups that contribute to its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Structural Analogues

Key Compounds Identified in Evidence :

3-(3-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 898760-51-5): Differences: Bromine at the 3-position of the phenyl ring; trifluoromethyl group instead of azetidine-sulfonyl. The trifluoromethyl group enhances lipophilicity but lacks the hydrogen-bond acceptor capability of the sulfonyl group .

1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one (CAS 1251389-42-0):

- Differences : Lacks the azetidine-sulfonyl group entirely; bromine and trifluoromethyl groups on the same aromatic ring.

- Implications : Simplified structure may improve synthetic accessibility but reduces opportunities for target-specific interactions .

1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one (WHO No. 2160): Differences: Hydroxy and methoxy substituents on the phenyl ring; pyridinyl group instead of bromophenyl. Implications: The hydroxyl group enables hydrogen bonding, while the pyridinyl moiety introduces basicity, contrasting with the electron-deficient bromophenyl group in the target compound .

Table 1: Structural and Functional Comparison

| Compound | Key Substituents | Polarity | Potential Pharmacological Role |

|---|---|---|---|

| Target Compound | 2-Bromophenyl, isobutylsulfonyl azetidine | Moderate | Kinase inhibition (hypothetical) |

| 3-(3-Bromophenyl)-... (CAS 898760-51-5) | 3-Bromophenyl, trifluoromethyl | Low | Lipophilic drug candidate |

| WHO No. 2160 | Hydroxy/methoxyphenyl, pyridinyl | High | Genotoxic risk (reported) |

Electronic and Steric Effects

- 2-Bromophenyl vs. This contrasts with 3- or 4-bromo isomers, which offer more conformational flexibility .

- Isobutylsulfonyl Azetidine vs. Trifluoromethyl : The sulfonyl group in the azetidine ring enhances water solubility and serves as a hydrogen-bond acceptor, unlike the purely lipophilic trifluoromethyl group. This could improve bioavailability in aqueous environments .

Biological Activity

The compound 3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure

The molecular structure of the compound can be broken down as follows:

- Bromophenyl Group : Enhances lipophilicity and may influence receptor interactions.

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.

- Isobutylsulfonyl Group : May enhance solubility and biological activity through sulfonamide interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. It has shown selective inhibition of certain cancer cell lines, particularly those associated with hyper-proliferative disorders. The mechanism of action may involve modulation of signaling pathways relevant to cell growth and apoptosis.

Anti-inflammatory Effects

Research indicates that the compound can inhibit pro-inflammatory cytokines, thus contributing to its anti-inflammatory properties. This effect is particularly relevant in conditions characterized by chronic inflammation.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in inflammatory pathways.

- Receptor Modulation : The bromophenyl moiety could enhance binding affinity to specific receptors involved in cellular signaling.

- Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, altering their integrity.

Table 1: Summary of Biological Activities

Case Study Analysis

In a recent study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain strains, suggesting potent antimicrobial activity. Additionally, in vitro assays on cancer cell lines revealed a reduction in cell viability by over 50% at concentrations above 20 µg/mL.

Q & A

Q. Basic

- Byproduct formation : Competing reactions during sulfonylation require quenching with ice-cold water to minimize impurities .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely eluting isomers.

- Crystallization : Slow evaporation from ethanol/dichloromethane yields single crystals for X-ray studies .

How to address data contradictions in crystallographic refinement?

Q. Advanced

- Twinning : SHELXL’s TWIN/BASF commands model twinned data, adjusting scale factors for overlapping reflections .

- Disorder : Partial occupancy refinement for flexible isobutyl groups, constrained via SIMU/ISOR instructions .

- Validation tools : CheckCIF/PLATON identify geometric outliers (e.g., bond angles deviating >5° from ideal values) .

What strategies optimize yield in multi-step syntheses?

Q. Advanced

- Catalyst screening : Pd/C or Ni catalysts for coupling steps, monitored via TLC to terminate reactions at ~90% conversion .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation rates; microwave-assisted synthesis reduces reaction time .

- In-line analytics : FTIR probes track reaction progress in real time, minimizing over-reaction .

What spectroscopic techniques confirm successful synthesis?

Q. Basic

- ¹H NMR : Key signals include azetidine protons (δ 3.8–4.2 ppm, multiplet) and bromophenyl aromatic protons (δ 7.2–7.6 ppm) .

- ¹³C NMR : Carbonyl carbon at ~205 ppm; sulfonyl-attached carbons at ~55–60 ppm .

- HSQC/HMBC : Correlate azetidine CH₂ with adjacent carbons, confirming connectivity .

How do structural modifications affect pharmacological activity?

Q. Advanced

- Bromine substitution : Electron-withdrawing effect enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

- Azetidine ring strain : Facilitates ring-opening reactions, generating reactive intermediates for covalent inhibitor design .

- Isobutyl vs. cyclohexyl sulfonyl : Isobutyl’s smaller size improves steric compatibility with shallow binding sites .

What are its applications in nonlinear optics (NLO)?

Advanced

The compound’s strong NLO response (predicted β ~2.5×10⁻³⁰ esu) makes it suitable for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.